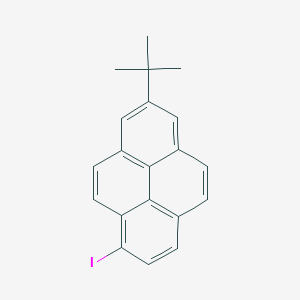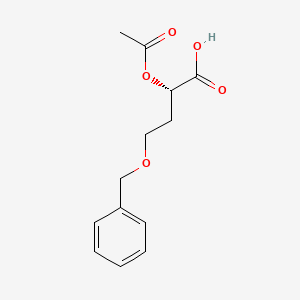
(2S)-2-(Acetyloxy)-4-(benzyloxy)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(Acetyloxy)-4-(benzyloxy)butanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of an acetyloxy group and a benzyloxy group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Acetyloxy)-4-(benzyloxy)butanoic acid typically involves the esterification of (2S)-2-hydroxy-4-(benzyloxy)butanoic acid with acetic anhydride. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent production of high-purity compounds. Additionally, green chemistry principles may be applied to minimize waste and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(Acetyloxy)-4-(benzyloxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyloxy group under basic conditions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted butanoic acid derivatives, depending on the nucleophile used.
Scientific Research Applications
(2S)-2-(Acetyloxy)-4-(benzyloxy)butanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound can be used in biochemical assays to study enzyme activity and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-(Acetyloxy)-4-(benzyloxy)butanoic acid involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical processes. The benzyloxy group can interact with aromatic receptors or enzymes, influencing their activity and function. The overall effect of the compound depends on its specific interactions with biological molecules and the pathways involved.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Hydroxy-4-(benzyloxy)butanoic acid: Lacks the acetyloxy group, making it less reactive in certain chemical reactions.
(2S)-2-(Acetyloxy)-4-hydroxybutanoic acid: Lacks the benzyloxy group, affecting its interaction with aromatic receptors.
(2S)-2-(Acetyloxy)-4-(methoxy)butanoic acid: Contains a methoxy group instead of a benzyloxy group, altering its chemical and biological properties.
Uniqueness
(2S)-2-(Acetyloxy)-4-(benzyloxy)butanoic acid is unique due to the presence of both acetyloxy and benzyloxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
848828-45-5 |
|---|---|
Molecular Formula |
C13H16O5 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
(2S)-2-acetyloxy-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C13H16O5/c1-10(14)18-12(13(15)16)7-8-17-9-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,15,16)/t12-/m0/s1 |
InChI Key |
SXSNZKYSOUASKN-LBPRGKRZSA-N |
Isomeric SMILES |
CC(=O)O[C@@H](CCOCC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CC(=O)OC(CCOCC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[(3-aminopropyl)carbamoyl]benzoate](/img/structure/B12545225.png)
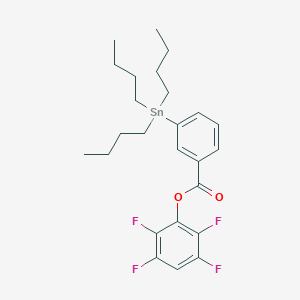

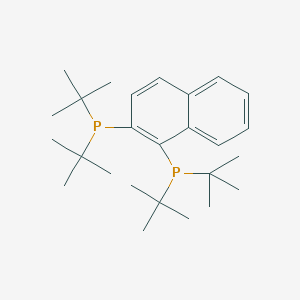
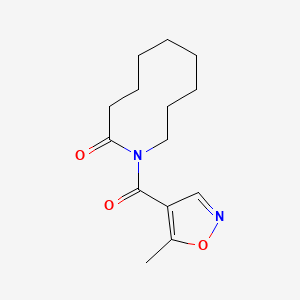
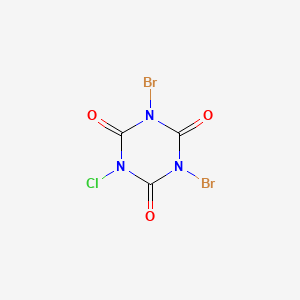

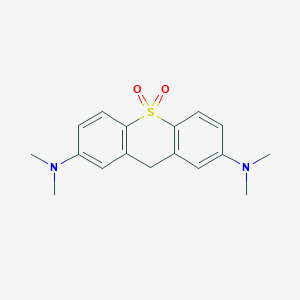
![[2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene](/img/structure/B12545271.png)


![3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine](/img/structure/B12545285.png)
